N-cyclopropyl-2,4,6-trimethylbenzamide
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Overview
Description
N-cyclopropyl-2,4,6-trimethylbenzamide: is an organic compound with the molecular formula C13H17NO It is characterized by a benzamide core substituted with three methyl groups at the 2, 4, and 6 positions, and a cyclopropyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2,4,6-trimethylbenzamide typically involves the following steps:
Acylation Reaction: The starting material, 2,4,6-trimethylbenzoic acid, is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation Reaction: The acid chloride is then reacted with cyclopropylamine under controlled conditions to form this compound. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of 2,4,6-trimethylbenzoic acid: This can be achieved through the acylation of mesitylene (1,3,5-trimethylbenzene) with chloroacetyl chloride, followed by hydrolysis.
Conversion to Acid Chloride: The 2,4,6-trimethylbenzoic acid is then converted to its acid chloride using thionyl chloride.
Amidation: The acid chloride is reacted with cyclopropylamine in large reactors, with continuous monitoring of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclopropyl-2,4,6-trimethylbenzamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, especially at the methyl positions, using reagents such as halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-cyclopropyl-2,4,6-trimethylbenzamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block in synthetic chemistry.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the benzamide core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-cyclopropylbenzamide: Lacks the methyl substitutions on the benzene ring, resulting in different reactivity and properties.
2,4,6-trimethylbenzamide: Lacks the cyclopropyl group, affecting its binding affinity and biological activity.
N-cyclopropyl-2,4-dimethylbenzamide: Similar structure but with one less methyl group, leading to variations in chemical behavior and applications.
Uniqueness: N-cyclopropyl-2,4,6-trimethylbenzamide is unique due to the presence of both the cyclopropyl group and the three methyl groups on the benzene ring. This combination imparts distinct steric and electronic properties, making it a versatile compound in various chemical and biological contexts.
Properties
IUPAC Name |
N-cyclopropyl-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-8-6-9(2)12(10(3)7-8)13(15)14-11-4-5-11/h6-7,11H,4-5H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDHRPOJKLNXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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